8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is part of the quinolone family, which is renowned for its broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst like triethylamine . The reaction is carried out in diphenyl ether, leading to the formation of the quinoline core structure.
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which can be adapted for the production of this compound . This method involves multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 8-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular signaling pathways.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it prevents the integration of viral DNA into the host genome by binding to the integrase enzyme . This inhibition disrupts the replication cycle of the virus, thereby exerting its antiviral effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Quinolone-3-carboxylic acids: These compounds share a similar core structure and exhibit antibacterial properties.
Spirooxindole-pyrrolidine derivatives: These compounds are synthesized from 4-quinolone-3-carboxylic acids and have shown significant biological activities.
Uniqueness
8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific acetyl substitution at the 8-position, which imparts distinct chemical reactivity and biological activity. This substitution allows for unique interactions with molecular targets, making it a valuable compound in drug development and synthetic chemistry .
Properties
Molecular Formula |
C12H9NO4 |
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Molecular Weight |
231.20 g/mol |
IUPAC Name |
8-acetyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6(14)7-3-2-4-8-10(7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) |
InChI Key |
IMPUHKVVHXYHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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